

Unveiling the Off-Target Profile of (3S,4S)-PF-06459988: A Comparative Analysis

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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

Cat. No.: B8180666

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target screening of **(3S,4S)-PF-06459988**, the less active S-enantiomer of the potent epidermal growth factor receptor (EGFR) inhibitor PF-06459988. We delve into supporting experimental data, detailed methodologies, and a comparative analysis with other relevant EGFR inhibitors.

(3S,4S)-PF-06459988 is the less active enantiomer of PF-06459988, a third-generation irreversible inhibitor designed to target the T790M mutant of EGFR, a common resistance mechanism in non-small cell lung cancer (NSCLC).[1] A key attribute of third-generation inhibitors is their selectivity for mutant EGFR over wild-type (WT) EGFR, aiming to reduce the dose-limiting toxicities associated with first-generation drugs.[1] The development of PF-06459988 focused on achieving high potency and specificity for T790M-containing double mutant EGFRs while minimizing off-target reactivity.[1]

Comparative Off-Target Profile

The primary discovery of PF-06459988 highlighted its "greatly reduced proteome reactivity relative to earlier irreversible EGFR inhibitors." [1] This improved selectivity is a critical feature for reducing mechanism-based and off-target toxicities. To provide a clear comparison, this guide focuses on PF-06459988 and its alternatives, including osimertinib and rociletinib, which are also third-generation EGFR inhibitors.

A key methodology for assessing the off-target profile of covalent inhibitors is activity-based protein profiling (ABPP). This chemical proteomics approach allows for the global mapping of

protein targets in their native cellular environment. One study utilized alkyne-derivatized probes of PF-06459988 (probe 5), osimertinib (probe 4), and another third-generation inhibitor (probe 6, structurally related to rociletinib) to compare their proteome-wide reactivity in H1975 human lung cancer cells.[2]

The results demonstrated that the probe corresponding to PF-06459988 (probe 5) exhibited the lowest overall proteomic reactivity among the three.[2] This suggests a more selective profile with fewer off-targets compared to the other inhibitors tested under the same conditions.[2]

Inhibitor Probe	Relative Proteomic Reactivity	Key Observations
PF-06459988 (Probe 5)	Lowest	Displayed the most limited time-dependent increase in proteomic reactivity, indicating higher selectivity.[2]
Osimertinib (Probe 4)	Higher than PF-06459988	Showed more extensive protein labeling compared to the PF-06459988 probe.[2]
Rociletinib-related (Probe 6)	Higher than PF-06459988	Exhibited significant protein labeling, comparable to the osimertinib probe.[2]

Table 1: Comparison of Proteome-wide Reactivity of Third-Generation EGFR Inhibitor Probes.

Known Off-Targets of Alternative Inhibitors

While specific off-target data for **(3S,4S)-PF-06459988** is limited due to its nature as the less active enantiomer, the off-target profiles of its comparators have been investigated:

- Osimertinib: Chemical proteomic studies have revealed that osimertinib can covalently modify cathepsins, which is correlated with the lysosomal accumulation of the drug.
- Rociletinib: Kinase profiling has indicated weak inhibitory activity against other kinases such as FAK, CHK2, ERBB4, and JAK3.

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for Covalent Inhibitors

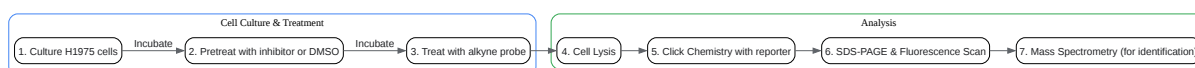
This method is crucial for identifying the on- and off-targets of covalent inhibitors in a complex biological system.

Objective: To identify and compare the proteome-wide targets of different covalent EGFR inhibitors.

Materials:

- H1975 human lung cancer cells
- Alkyne-derivatized probes of the inhibitors (e.g., probes for PF-06459988, osimertinib)
- DMSO (vehicle control)
- Rhodamine-azide or biotin-azide for click chemistry
- Lysis buffer, reagents for SDS-PAGE and in-gel fluorescence scanning
- Mass spectrometer for protein identification

Workflow:



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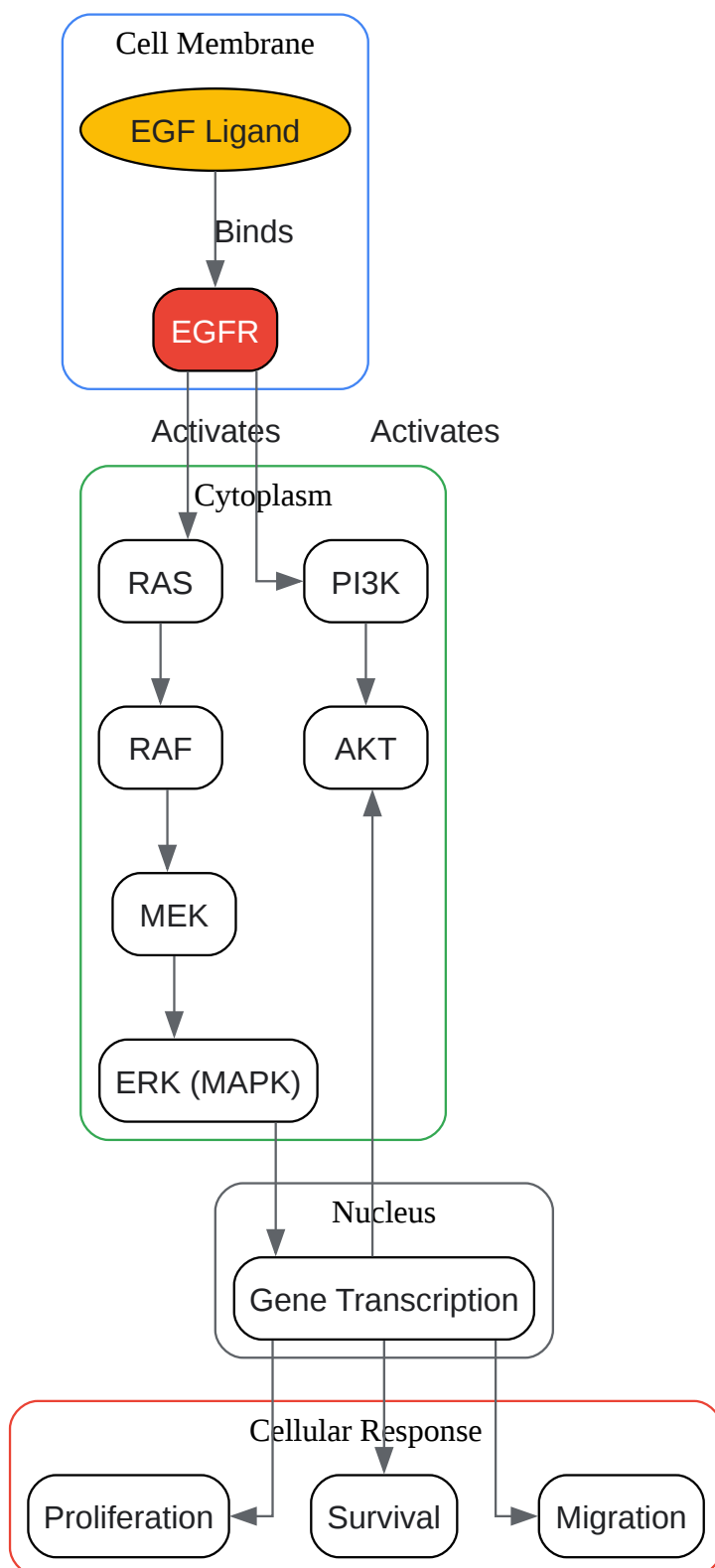
Experimental workflow for Activity-Based Protein Profiling (ABPP).

Procedure:

- Human cancer cells (e.g., H1975) are cultured to the desired confluency.
- Cells are pre-treated with the parent inhibitor or DMSO (as a control) for a specified duration (e.g., 2 hours).[2]
- The corresponding alkyne-derivatized probe of the inhibitor is then added to the cells and incubated (e.g., 4 hours).[2]
- The cells are harvested and lysed to release the proteome.
- Copper-catalyzed azide-alkyne cycloaddition (click chemistry) is performed to attach a reporter tag (e.g., rhodamine-azide for fluorescence or biotin-azide for enrichment) to the alkyne probe-labeled proteins.
- The labeled proteome is separated by SDS-PAGE, and in-gel fluorescence scanning is used to visualize the protein targets.
- For identification of the labeled proteins, biotin-tagged proteins can be enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

EGFR Signaling and Off-Target Implications

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades. These pathways are crucial for regulating cell proliferation, survival, and migration.



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